molecular formula C26H27N3O3S2 B2459634 1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]piperidine-4-carboxamide CAS No. 1241686-56-5

1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]piperidine-4-carboxamide

Cat. No. B2459634
CAS RN: 1241686-56-5
M. Wt: 493.64
InChI Key: PXVDGDRGDHJWSC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a piperidine ring, which is a common feature in many pharmaceuticals . It also contains a sulfonyl group and a phenyl group, which are common in many organic compounds .


Molecular Structure Analysis

The piperidine ring in this compound is a six-membered ring with one nitrogen atom, which can contribute to its reactivity. The phenyl and sulfonyl groups can also influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could make it a base, and the sulfonyl group could make it more polar .

Scientific Research Applications

Synthesis and Biological Activity

The chemical structure of 1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]piperidine-4-carboxamide reflects its potential for diverse scientific applications, particularly in the synthesis of compounds with significant biological activities. Research has focused on the development of derivatives that exhibit promising anti-inflammatory, antibacterial, and anticancer properties.

  • Anti-inflammatory Agents : The synthesis of novel compounds through modifications of piperidine-4-carboxamide derivatives has been explored, aiming at potential anti-inflammatory applications. For instance, the creation of 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides shows the adaptability of piperidine structures in developing anti-inflammatory agents (Madhavi Gangapuram & K. Redda, 2006).

  • Antibacterial Activity : The compound's structural framework has been utilized to synthesize sulfonamide drugs, known for their broad spectrum of biological activities, including antibacterial properties. Research in this area has led to the synthesis of α-tolylsulfonamide derivatives with improved yields and significant activity against key bacterial targets, highlighting the compound's relevance in antibiotic development (O. Ajani et al., 2012).

  • Anticancer Activity : The structural versatility of piperidine-4-carboxamide derivatives has been harnessed to create compounds with potential anticancer activity. Novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides, for example, have been synthesized and evaluated for their in vitro anticancer activity, demonstrating selective efficacy against leukemia, colon cancer, and melanoma cell lines. This research points towards the compound's utility in developing new anticancer therapies (Krzysztof Szafrański & J. Sławiński, 2015).

Chemical Synthesis and Material Science Applications

Apart from biological activities, derivatives of this compound have been investigated for their potential in chemical synthesis and material science:

  • Synthetic Routes and Catalysis : The compound's framework has been explored for developing novel synthetic routes and catalytic processes. Research in this area includes the design and synthesis of sulfonamide derivatives via chemoselective processes, showcasing the compound's applicability in creating diverse chemical structures with potential industrial and pharmaceutical applications (Yung-Lin Yang et al., 2013).

  • Polymer Science : The introduction of sulfone and pyridine moieties into polymer chains has been explored to enhance the thermal stability and solubility of polymers. The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone groups exemplifies the integration of the compound's derivatives into high-performance materials, highlighting its significance in the development of advanced polymeric materials (Xiao-Ling Liu et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs that contain a piperidine ring act on the central nervous system .

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk .

Future Directions

Future research could involve studying this compound’s reactivity, stability, and potential uses. For example, it could be investigated for use in pharmaceuticals, given the presence of the piperidine ring .

properties

IUPAC Name

1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S2/c30-26(28-24-10-6-9-22(19-24)20-33-25-11-4-5-15-27-25)23-12-16-29(17-13-23)34(31,32)18-14-21-7-2-1-3-8-21/h1-11,14-15,18-19,23H,12-13,16-17,20H2,(H,28,30)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVDGDRGDHJWSC-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)CSC3=CC=CC=N3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)CSC3=CC=CC=N3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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